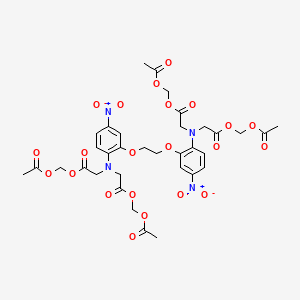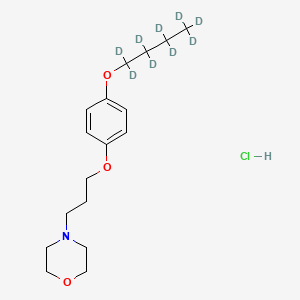
Pramocaine-d9 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramocaine-d9 (hydrochloride) is a deuterium-labeled derivative of pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic and antipruritic agent used in various dermatological and anorectal conditions. It works by decreasing the permeability of neuronal membranes to sodium ions, thereby blocking the initiation and conduction of nerve impulses .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pramocaine hydrochloride involves several steps:
Reaction of parachlorophenol and brominated n-butane: under alkaline conditions to obtain 4-n-butoxychlorobenzene.
Reaction of morpholine and 3-bromopropanol: under alkaline conditions to obtain N-(3-hydroxypropyl)morpholine.
Reaction of 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine: under alkaline conditions, followed by extraction, washing, drying, and salification to obtain pramocaine hydrochloride
Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Catalytic action of alkali: to bromobenzene butyl ether with p-bromophenol and 1 NBB.
Synthesis of pramocaine base: under the catalysis of highly basic bromobenzene butyl ether and the propyl alcohol of 3 morpholine.
Conversion of pramocaine base: into pramocaine hydrochloride through salification.
化学反应分析
Types of Reactions: Pramocaine-d9 (hydrochloride) undergoes various chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups.
Oxidation and reduction reactions: Affecting the oxidation state of the compound.
Common Reagents and Conditions:
Alkaline conditions: For substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products: The major products formed from these reactions include derivatives of pramocaine with modified functional groups or oxidation states .
科学研究应用
Pramocaine-d9 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of deuterium-labeled compounds.
Biology: Employed in studies involving neuronal membrane permeability and ion channel behavior.
Medicine: Investigated for its potential use in developing new anesthetic formulations with improved efficacy and reduced side effects.
Industry: Utilized in the formulation of topical anesthetics and antipruritic agents for over-the-counter and prescription medications
作用机制
Pramocaine-d9 (hydrochloride) exerts its effects by:
Inhibiting voltage-gated sodium channels: on neurons, decreasing sodium permeability into the cell.
Stabilizing neuronal membranes: and preventing ionic fluctuations needed for depolarization, thereby stopping action potential propagation
相似化合物的比较
Pramocaine (hydrochloride): The non-deuterium-labeled version of pramocaine-d9 (hydrochloride).
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to pramocaine
Uniqueness: Pramocaine-d9 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise analytical studies and potentially different pharmacokinetic properties compared to its non-labeled counterpart .
属性
分子式 |
C17H28ClNO3 |
|---|---|
分子量 |
338.9 g/mol |
IUPAC 名称 |
4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2; |
InChI 键 |
SYCBXBCPLUFJID-MMEXPYJSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
规范 SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
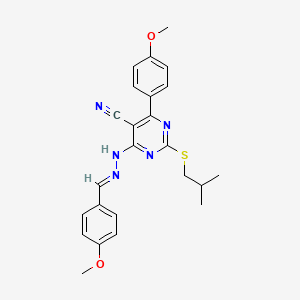
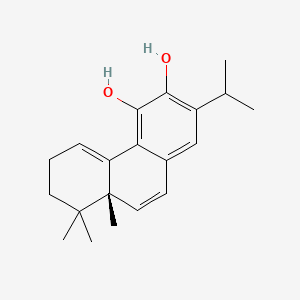
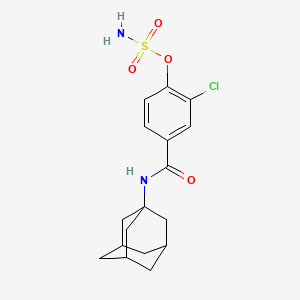
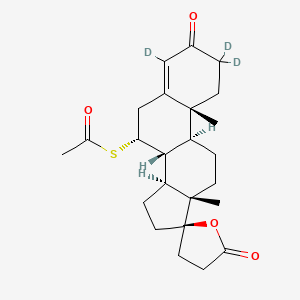
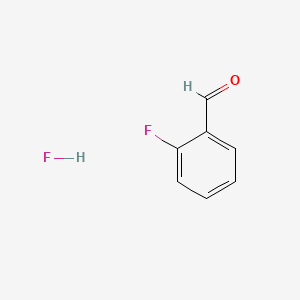
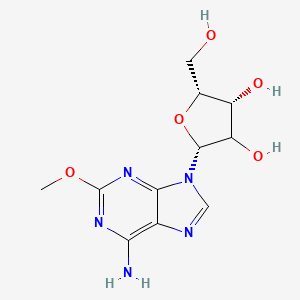


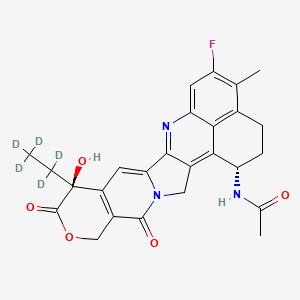
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
